molecular formula C8H9N5O5 B12508038 {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate

{Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate

Cat. No.: B12508038
M. Wt: 255.19 g/mol
InChI Key: NKEKFGDSLGKSTH-UHFFFAOYSA-N
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Description

{Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate is a nitroaromatic compound featuring a unique hybrid structure combining an aromatic nitro group, a methyl-substituted phenyl ring, and a nitrate ester functional group. Its molecular formula is C₉H₁₀N₆O₄, with a molecular weight of 290.22 g/mol. The compound’s structure includes a central methylideneamino bridge linking a 2-methyl-5-nitrophenyl moiety to a nitrate group, conferring distinct electronic and steric properties.

Synthetically, it is prepared via diazotization and nitration reactions, followed by coupling with nitrate esters under controlled conditions.

Properties

Molecular Formula

C8H9N5O5

Molecular Weight

255.19 g/mol

IUPAC Name

[[amino-(2-methyl-5-nitroanilino)methylidene]amino] nitrate

InChI

InChI=1S/C8H9N5O5/c1-5-2-3-6(12(14)15)4-7(5)10-8(9)11-18-13(16)17/h2-4H,1H3,(H3,9,10,11)

InChI Key

NKEKFGDSLGKSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=NO[N+](=O)[O-])N

Origin of Product

United States

Chemical Reactions Analysis

1-(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitroaromatic amines and nitrate esters. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs

1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃) Key Differences: Lacks the methylideneamino bridge and nitrate group. Exhibits a ketone substituent instead. Properties: Lower molecular weight (180.16 g/mol), higher solubility in polar solvents (e.g., ethanol, acetone). Toxicological data remain uncharacterized, mirroring gaps in safety profiles of related nitroaromatics .

Properties: Higher thermal stability (melting point: 147–149°C), well-documented carcinogenicity, and use in dye synthesis.

2-Methyl-5-nitroaniline (C₇H₈N₂O₂) Key Differences: Missing the methylideneamino-nitrate moiety. Properties: Moderately soluble in water (0.1 g/L at 20°C), used in corrosion inhibitors.

Physical and Chemical Properties

Property Target Compound 1-(2-Amino-6-nitrophenyl)ethanone 4-Nitroaniline
Molecular Formula C₉H₁₀N₆O₄ C₈H₈N₂O₃ C₆H₆N₂O₂
Molecular Weight (g/mol) 290.22 180.16 138.12
Melting Point Not reported (decomposes >150°C) ~120°C (estimated) 147–149°C
Solubility (in water) Low (<0.01 g/L) Moderate (0.5 g/L) 0.1 g/L
Stability Sensitive to shock/heat Stable under ambient conditions Thermally stable

Biological Activity

The compound {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate, also known as 1-(2-Methyl-5-nitrophenyl)guanidine nitrate, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings.

  • Molecular Formula : C8H10N4O2·HNO3
  • Molecular Weight : 257.21 g/mol
  • IUPAC Name : [(E)-[amino-(2-methyl-5-nitroanilino)methylidene]amino] nitrate
  • InChI Key : NKEKFGDSLGKSTH-UHFFFAOYSA-N

The biological activity of {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. The nitrophenyl group enhances binding affinity to these targets, while the guanidine moiety contributes to the compound's reactivity. The compound has been shown to inhibit certain protein kinases, which plays a crucial role in cellular signaling pathways associated with cancer and other diseases .

Biological Activities

Research indicates several biological activities associated with this compound:

  • Enzyme Inhibition : The compound is noted for its potential to inhibit various enzymes, particularly those involved in cancer cell proliferation .
  • Anticancer Properties : It is being explored for therapeutic applications in treating certain cancers, including its role in the development of anti-cancer drugs like imatinib .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is needed to confirm these effects .

Case Study 1: Protein Kinase Inhibition

A study demonstrated that {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate effectively inhibited specific protein kinases involved in tumor growth. The inhibition led to reduced proliferation of cancer cells in vitro, suggesting a potential therapeutic application in oncology .

Case Study 2: Antimicrobial Screening

In another investigation, the compound was screened against various bacterial strains. Results indicated moderate antimicrobial activity, warranting further exploration into its use as an antimicrobial agent .

Applications

The compound's diverse biological activities have implications across several fields:

  • Pharmaceuticals : Used as an intermediate in synthesizing anti-cancer drugs and other pharmaceuticals .
  • Agriculture : Potential applications in developing agrochemicals due to its biological activity .
  • Research : Serves as a valuable tool in biochemical research for studying enzyme inhibition and signaling pathways .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits protein kinases involved in cell signaling
AnticancerExplored for therapeutic use against cancers
AntimicrobialExhibits moderate activity against bacteria

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